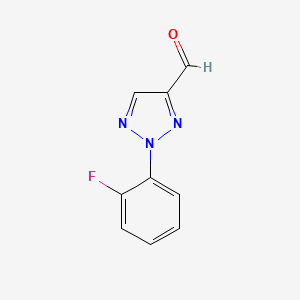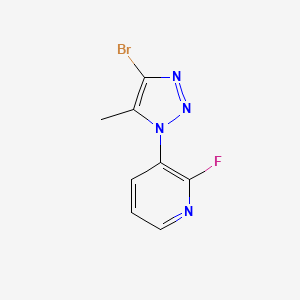![molecular formula C8H14N2O2 B11772479 Pyrrolo[1,2-a]pyrazine-1-carboxylicacid, octahydro-, (1S,8aS)- CAS No. 273223-57-7](/img/structure/B11772479.png)
Pyrrolo[1,2-a]pyrazine-1-carboxylicacid, octahydro-, (1S,8aS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a nitrogen-containing heterocyclic compound It features a unique structure that includes both pyrrole and pyrazine rings, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as transition metals or organic bases to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of (1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly for its antitumor and kinase inhibitory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolo[1,2-a]pyrazine-1-carboxylic acid
- Pyrrolo[2,3-b]pyrazine derivatives
Uniqueness
(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both pyrrole and pyrazine rings. This structural uniqueness contributes to its diverse biological activities and makes it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
273223-57-7 |
|---|---|
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(1S,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid |
InChI |
InChI=1S/C8H14N2O2/c11-8(12)7-6-2-1-4-10(6)5-3-9-7/h6-7,9H,1-5H2,(H,11,12)/t6-,7-/m0/s1 |
InChI-Schlüssel |
FSIAAOSGUNXNSN-BQBZGAKWSA-N |
Isomerische SMILES |
C1C[C@H]2[C@H](NCCN2C1)C(=O)O |
Kanonische SMILES |
C1CC2C(NCCN2C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


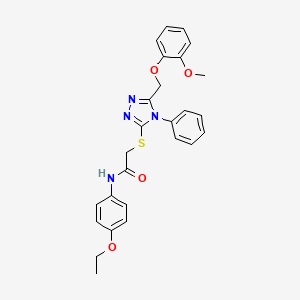
![2-Iodothieno[2,3-c]pyridine](/img/structure/B11772411.png)
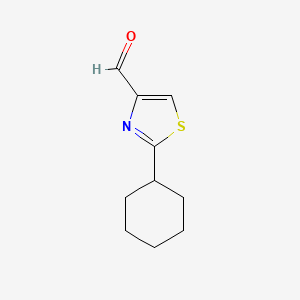
![(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B11772419.png)
![Methyl 2-ethylbenzo[d]thiazole-5-carboxylate](/img/structure/B11772440.png)
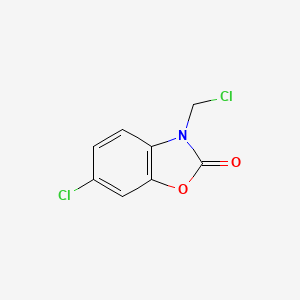
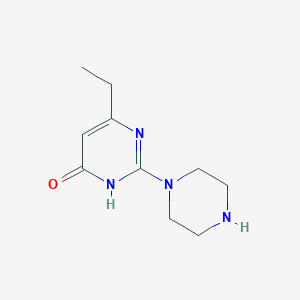

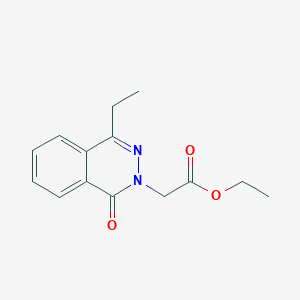
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B11772466.png)

![3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine](/img/structure/B11772470.png)
